molecular formula C13H18F2O2 B7994058 1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanol CAS No. 1443303-78-3

1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanol

Cat. No.: B7994058
CAS No.: 1443303-78-3
M. Wt: 244.28 g/mol
InChI Key: WQYQCOQZSPAGEF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(3,4-difluoro-5-pentoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O2/c1-3-4-5-6-17-12-8-10(9(2)16)7-11(14)13(12)15/h7-9,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYQCOQZSPAGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C(=CC(=C1)C(C)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213422
Record name Benzenemethanol, 3,4-difluoro-α-methyl-5-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443303-78-3
Record name Benzenemethanol, 3,4-difluoro-α-methyl-5-(pentyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443303-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3,4-difluoro-α-methyl-5-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and 1-bromopentane.

    Etherification: The 3,4-difluorophenol undergoes etherification with 1-bromopentane in the presence of a base such as potassium carbonate to form 3,4-difluoro-5-pentyloxyphenol.

    Reduction: The resulting 3,4-difluoro-5-pentyloxyphenol is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets. The pentyloxy group and ethanol moiety also contribute to its overall chemical reactivity and biological activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanol
  • CAS Number : 1443303-78-3
  • Molecular Formula : C₁₃H₁₈F₂O₂
  • Molecular Weight : 244.28 g/mol
  • Structure: Features a 3,4-difluorophenyl core substituted with a pentyloxy group at the 5-position and an ethanol group at the 1-position.

Key Characteristics :

  • The difluoro substituents may influence electronic properties and steric interactions in biological or synthetic applications.

Comparison with Structural Analogs

Compound 1: (S)-1-(3,4-Difluorophenyl)ethanol

  • CAS : 126534-40-5
  • Formula : C₈H₈F₂O
  • Molecular Weight : 158.15 g/mol
  • Structural Differences : Lacks the pentyloxy group at the 5-position.
  • Impact: Lower lipophilicity (logP ~1.5 vs. ~3.5 for the target compound) due to the absence of the pentyloxy chain.

Compound 2: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

  • CAS : 9036-19-5
  • Formula : C₁₈H₂₈O₃
  • Molecular Weight : 292.41 g/mol
  • Structural Differences : Contains a branched alkyl chain (tetramethylbutyl) and an extended ethoxy linker.
  • Impact :
    • Higher molecular weight and branched structure may reduce solubility in polar solvents.
    • The ethoxy linker could improve surfactant properties compared to the target compound’s pentyloxy group.

Compound 3: (S)-4-(2,4-Difluoro-5-(((5-methylpyridin-2-yl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine

  • CAS: Not explicitly listed (from ) .
  • Formula : ~C₁₈H₂₀F₂N₄S
  • Structural Differences: Incorporates a thiazin-2-amine ring and a pyridinylamino group.
  • Impact: Enhanced biological activity as a BACE1 inhibitor due to the thiazin-amine scaffold .

Compound 4: 1-(4-Methoxy-phenyl)-2-[6-methyl-2-(2-oxo-2-p-tolyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-ethanone

  • CAS : 102262-30-6
  • Formula : C₂₃H₂₂N₂O₃S₂
  • Structural Differences : Contains methoxy and thioether groups and a ketone instead of an alcohol.
  • Impact: The ketone group reduces hydrogen-bonding capacity compared to the ethanol group in the target compound. Thioether linkages may confer redox activity or metal-binding properties.

Data Table: Comparative Analysis

Property Target Compound (S)-1-(3,4-Difluorophenyl)ethanol 2-(2-[...]ethoxy)ethanol Thiazin-2-amine Analog
Molecular Weight (g/mol) 244.28 158.15 292.41 ~320 (estimated)
logP (Predicted) ~3.5 ~1.5 ~4.0 ~2.8
Key Functional Groups Ethanol, pentyloxy, difluoro Ethanol, difluoro Ethanol, branched alkyl Thiazin-amine, difluoro
Biological Relevance Undocumented Potential intermediate in drug synthesis Surfactant/emulsifier BACE1 inhibitor
Synthetic Complexity Moderate (etherification) Low High (multi-step synthesis) High (heterocyclic formation)

Biological Activity

1-(3,4-Difluoro-5-(pentyloxy)phenyl)ethanol is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a difluorophenyl group substituted with a pentyloxy chain and a hydroxyl group. The presence of fluorine atoms enhances its binding affinity to various biological targets, which is crucial for its biological activity.

The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, while the difluorophenyl moiety may enhance the compound's selectivity and potency against certain biological pathways.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the release of pro-inflammatory mediators.
  • Antioxidant Properties : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation in cancer cells
Anti-inflammatoryReduction in LTB4 release from stimulated blood
AntioxidantScavenging of free radicals

Case Studies

Case Study 1: Antitumor Activity
A study investigated the antitumor effects of structurally related compounds in various cancer cell lines. Results indicated that these compounds inhibited cell proliferation significantly at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects
In vivo experiments demonstrated that administration of related compounds resulted in a marked decrease in inflammatory markers in animal models. Specifically, treatment led to a significant reduction in LTB4 levels, indicating potential therapeutic applications in inflammatory diseases.

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